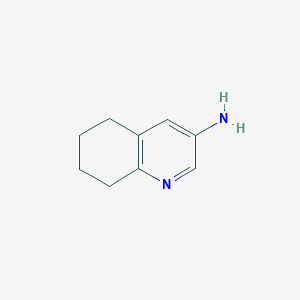

5,6,7,8-Tetrahydroquinolin-3-amine

Vue d'ensemble

Description

5,6,7,8-Tetrahydroquinolin-3-amine is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules and complex organic compounds. The compound is characterized by a tetrahydroquinoline core, which is a partially saturated bicyclic structure consisting of a benzene ring fused to a cyclohexene ring, with an amine group at the third position.

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinolin-3-amine derivatives can be achieved through various methods. One approach involves a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline in the presence of Candida antarctica Lipase B, yielding a significant amount of the (R)-acetamide enantiomer . Another method includes the one-pot multicomponent reactions (MCRs) that allow for the synthesis of substituted tetrahydroquinazolin-2-amine compounds, which are structurally related to tetrahydroquinolin-3-amine . Additionally, a one-pot synthesis has been optimized for the preparation of 5,6,7,8-tetrahydroquinolines with trifluoromethyl groups, which are valuable in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroquinolin-3-amine is characterized by its tetrahydroquinoline skeleton. The presence of the amine group at the third position allows for further functionalization and the formation of various derivatives. The structure-activity relationships (SARs) of these derivatives, particularly those with a tetrahydroquinoline-based tricyclic system, have been studied for their biological activities, such as agonism at the 5-HT2C receptor .

Chemical Reactions Analysis

5,6,7,8-Tetrahydroquinolin-3-amine and its derivatives undergo a variety of chemical reactions. For instance, substituted tetrahydroquinoline-8-carboxylic esters can be prepared and further converted into amides, nitriles, and thioamides . The compound's reactivity also allows for the synthesis of tetrahydroisoquinoline derivatives with potential dopaminomimetic properties . Anodic cyanation has been employed as a key step in the synthesis of tetrahydroisoquinoline alkaloids, demonstrating the compound's utility in complex organic syntheses8.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydroquinolin-3-amine derivatives are influenced by their molecular structure. The presence of the tetrahydroquinoline core imparts certain steric and electronic characteristics that are crucial for their biological activity. For example, the optimization of the 6,6,7-ring system for in vitro potency and selectivity at the 5-HT2B receptor highlights the importance of the compound's three-dimensional structure . The introduction of trifluoromethyl groups enhances the metabolic stability of the derivatives, making them valuable in medicinal chemistry . The methods used for the synthesis of these compounds, such as catalytic hydrogenation and acetamide hydrolysis, yield products with good to moderate yields depending on the position of the substituents .

Applications De Recherche Scientifique

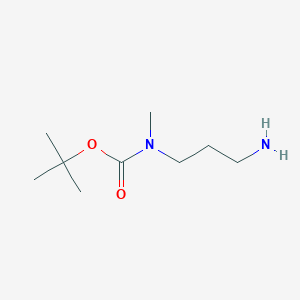

Enzymatic Kinetic Resolution

A study by Crawford, Skerlj, and Bridger (2007) demonstrated the spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica Lipase B. This process yielded a significant amount of (R)-acetamide from the racemic amine, highlighting its potential in stereoselective synthesis processes (Crawford et al., 2007).

Synthesis of Medicinal Chemotypes

Johnson et al. (2013) explored the synthesis of trifluoromethyl-containing 5,6,7,8-tetrahydroquinolines, emphasizing their value in medicinal chemistry due to the presence of a partially-saturated bicyclic ring and a stable CF3 group. This study provides insight into the preparation of novel chemotypes that could be significant in drug discovery (Johnson et al., 2013).

Efficient Synthesis of Derivatives

Zhang and Li (2002) reported an efficient method for synthesizing various tetrahydroquinoline derivatives via a domino reaction. This process utilized aromatic amines and cyclic enol ethers, catalyzed by indium chloride in water, demonstrating a route for creating diverse tetrahydroquinoline structures (Zhang & Li, 2002).

Agonists for Serotonin Receptors

Schrader et al. (2016) synthesized tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor. Their study contributes to the understanding of these compounds' biological activities and potential therapeutic applications, particularly in treating disorders related to serotonin receptor dysfunctions (Schrader et al., 2016).

Catalysis in Organic Synthesis

Li et al. (2018) discovered that the reaction of 8-amino-5,6,7,8-tetrahydroquinoline with ruthenium compounds resulted in catalysts effective for the transfer hydrogenation of ketones. This finding is significant for organic synthesis, showing potential for efficient and environmentally friendly reaction processes (Li et al., 2018).

Synthesis of Primary Aromatic Amines

Wang, Cai, and Ding (2009) developed a copper-catalyzed amination of aryl halides using aqueous ammonia. Their method efficiently produces primary aromatic amines, a crucial component in pharmaceutical and dye industries, illustrating the versatility of tetrahydroquinoline derivatives in synthetic chemistry (Wang, Cai, & Ding, 2009).

Safety And Hazards

The safety information for 5,6,7,8-Tetrahydroquinolin-3-amine indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The compound has several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUWAMCOBNCBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442975 | |

| Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinolin-3-amine | |

CAS RN |

151224-99-6 | |

| Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)